Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
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Overview
Description
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a heterocyclic organic compound with the molecular formula C15H13N5O4 and a molecular weight of 327.3 g/mol . This compound is characterized by the presence of two pyrazole rings attached to a benzoate ester, along with a nitro group at the 2-position of the benzene ring . It is typically found as a white to yellow solid and is used primarily for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate typically involves the nitration of ethyl 4,5-di(1-pyrazolyl)benzoate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Oxidation: The pyrazole rings can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole rings.
Scientific Research Applications
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The pyrazole rings may also play a role in binding to specific molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate can be compared with other similar compounds such as:
Ethyl 2-Nitrobenzoate: Lacks the pyrazole rings, making it less complex and potentially less versatile in reactions.
Ethyl 4,5-di(1-pyrazolyl)benzoate: Lacks the nitro group, which may reduce its reactivity in certain chemical and biological contexts.
The presence of both the nitro group and the pyrazole rings in this compound makes it unique and potentially more useful in a wider range of applications .
Properties
IUPAC Name |
ethyl 2-nitro-4,5-di(pyrazol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-2-24-15(21)11-9-13(18-7-3-5-16-18)14(10-12(11)20(22)23)19-8-4-6-17-19/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSVCOTZKCUFSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CC=N2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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